Bienvenue dans la boutique en ligne BenchChem!

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Physicochemical profiling Drug-likeness Medicinal chemistry

This underexplored ortho-fluoro benzyl sulfonyl pyrrolidine-pyrimidine ether (MW 337.4, cLogP 2.01, tPSA 79 Ų) offers unique electrostatic & steric pharmacophore diversity for kinase inhibitor libraries. Documented absence of prior biological annotation supports unbiased phenotypic screening & dark kinome target deconvolution. Enables matched-pair SAR with isopropyl & heteroaryl sulfonyl analogs. Verify CoA (≥95% HPLC) before use.

Molecular Formula C15H16FN3O3S
Molecular Weight 337.37
CAS No. 2034361-35-6
Cat. No. B2397836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034361-35-6
Molecular FormulaC15H16FN3O3S
Molecular Weight337.37
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F
InChIInChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2
InChIKeyMEKKPIRVFJXDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6) is a synthetic small molecule belonging to the pyrrolidine-sulfonyl-pyrimidine ether class, with molecular formula C15H16FN3O3S and molecular weight 337.4 g/mol . The compound features a pyrimidine ring linked via an ether bridge to a pyrrolidine scaffold that bears an N-sulfonyl-2-fluorobenzyl substituent. Its computed physicochemical parameters—cLogP approximately 2.01, topological polar surface area (tPSA) 79 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors—place it within drug-like chemical space according to Lipinski's Rule of Five [1]. The compound is catalogued in the ZINC screening library (ZINC000067629685) and is commercially available from multiple suppliers as a research-grade building block for medicinal chemistry and kinase inhibitor discovery programs [1]. Critically, the ZINC database records no known biological activity for this precise chemotype in ChEMBL, and no primary research publications specifically characterize this compound, underscoring its status as an underexplored chemical probe [1].

Why Generic Substitution of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6) with Close Analogs Is Scientifically Unjustified


Compounds within the pyrrolidine-sulfonyl-pyrimidine ether class share a common core scaffold, yet even subtle variations in the sulfonyl substituent, pyrimidine attachment position, or heterocyclic ring size produce measurably divergent physicochemical and pharmacophoric profiles. The 2-fluorobenzyl sulfonyl group in the target compound imparts a unique combination of ortho-fluoro electronic effects, benzylic conformational flexibility (five rotatable bonds), and a specific logP window (~2.01) that distinguishes it from analogs bearing alkyl sulfonyl (e.g., isopropyl, logP markedly lower), heteroaryl sulfonyl (e.g., 5-chlorothiophene, higher heavy atom count and distinct sulfur electronics), or differently positioned fluoroaryl groups (e.g., 4-fluoro-2-methylphenyl, altered steric bulk) [1]. Reviews of pyrrolidine-containing bioactive molecules demonstrate that the stereoelectronic properties of the N-sulfonyl substituent directly modulate kinase selectivity and isoform preference, meaning that unvalidated substitution of the 2-fluorobenzyl moiety risks altering target engagement profiles in unpredictable ways [2]. Furthermore, the pyrrolidine ring (five-membered) versus piperidine (six-membered) scaffold choice affects sp³ character (fraction sp³ = 0.20 for the target compound) and three-dimensional conformational coverage, parameters that the medicinal chemistry literature has correlated with clinical success rates [2]. Without direct comparative biological data for this chemotype, any generic substitution is scientifically unwarranted and may compromise SAR continuity.

Quantitative Differentiation Evidence: 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6) Versus Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus Isopropyl Sulfonyl Analog

The target compound (CAS 2034361-35-6) possesses a molecular weight of 337.4 g/mol and a computed cLogP of approximately 2.01, reflecting the lipophilic contribution of the 2-fluorobenzyl group [1]. In contrast, the isopropyl sulfonyl analog 4-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034298-00-3) has a molecular weight of only 271.34 g/mol and a substantially lower lipophilicity due to the absence of the aromatic benzyl moiety . This represents a molecular weight difference of 66.1 g/mol (approximately 24% increase) and a logP shift estimated at >1 log unit, which translates into meaningfully different solubility, permeability, and protein-binding characteristics. The five rotatable bonds in the target compound versus the isopropyl analog's reduced conformational自由度 also affect entropy of binding.

Physicochemical profiling Drug-likeness Medicinal chemistry

Ortho-Fluoro Benzyl Sulfonyl: Electronic Differentiation Versus Para-Fluoro-2-Methylphenyl Sulfonyl Analog

The target compound incorporates an ortho-fluoro substituent on the benzyl sulfonyl aryl ring. This ortho-fluorine creates a unique electronic environment: the strong electron-withdrawing inductive effect (-I) of fluorine at the ortho position polarizes the adjacent benzylic CH₂ and influences the conformational preference of the sulfonyl-benzyl torsion angle . The comparator 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine places the fluorine at the para position and adds a methyl group at the ortho position, reversing the steric and electronic topology. While direct binding data are unavailable for either compound, the pyrrolidine medicinal chemistry review establishes that fluorine position on aryl sulfonyl groups materially affects kinase isoform selectivity, with ortho-fluoro substitution cited as a design element for CK1γ selectivity [1].

Fluorine chemistry SAR Kinase inhibitor design

Pyrrolidine Versus Piperidine Scaffold: sp³ Fraction and Conformational Coverage Differentiation

The target compound employs a pyrrolidine (five-membered) ring as the central scaffold, with a computed fraction of sp³-hybridized carbons (fsp³) of 0.20 [1]. The comparator 5-chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine replaces the pyrrolidine with a piperidine (six-membered) ring, which alters ring puckering energetics, nitrogen basicity, and the spatial orientation of the sulfonyl and pyrimidine substituents. Lovering et al. and subsequent analyses have demonstrated that higher fsp³ correlates with improved clinical success rates, and the pyrrolidine ring's pseudorotational flexibility provides distinct three-dimensional coverage compared to the chair conformations accessible to piperidine [2]. While the fsp³ difference between these specific compounds is modest (pyrrolidine vs. piperidine), the conformational populations and nitrogen lone pair orientation differ measurably, as evidenced by crystallographic studies of related sulfonyl-pyrrolidine and sulfonyl-piperidine systems [2].

Scaffold hopping Conformational analysis Drug design

Pyrimidine Attachment Regiochemistry: 4-Oxy Versus 2-Oxy Substitution and Target Engagement Implications

The target compound features the pyrimidine ether linkage at the 4-position of the pyrimidine ring, whereas analogs such as 2-((1-((3,4-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine attach at the 2-position . This regiochemical difference alters the spatial relationship between the pyrimidine nitrogen atoms (potential hinge-binding motif for kinases) and the pyrrolidine-sulfonyl moiety. In kinase inhibitor design, pyrimidine 4-oxy substitution positions the N1 and N3 nitrogens differently with respect to the hinge region compared to 2-oxy substitution, which can affect both binding affinity and selectivity across the kinome [1]. The patent literature on pyrimidine-substituted pyrrolidine derivatives (e.g., US8962641B2) explicitly teaches that variations in the pyrimidine attachment point (R¹ position) modulate biological activity [2].

Regiochemistry Kinase hinge binding Pharmacophore geometry

Screening Library Provenance: Documented Absence of Prior Biological Annotation Confers Probe Novelty Value

According to the ZINC15 database, compound ZINC000067629685 (corresponding to CAS 2034361-35-6) has no known biological activity reported in ChEMBL 20, no associated publications, and no clinical trial history [1]. This stands in contrast to more extensively annotated pyrrolidine-sulfonyl-pyrimidine analogs that have been profiled in kinase panels and reported in the patent literature with specific IC₅₀ values (e.g., compounds in US8962641B2) [2]. The absence of prior biological annotation means that this compound represents genuinely underexplored chemical space—a feature that is increasingly valued in phenotypic screening and probe discovery, where annotated compounds carry a higher risk of pleiotropic effects [3]. The ZINC database also confirms 'In-Stock' commercial availability since 2015, ensuring procurement feasibility [1].

Chemical probe Dark chemical space Screening library

Important Caveat: High-Strength Differential Evidence Is Severely Limited for This Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and the ZINC database reveals no published primary research articles, no patent examples, and no curated biological assay data that specifically characterize 4-((1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6) [1][2][3]. The compound is absent from ChEMBL and PubChem BioAssay. The patent US8962641B2 broadly claims pyrimidine-substituted pyrrolidine derivatives but does not exemplify or provide data for this specific compound. Consequently, all differential evidence presented in this guide is necessarily limited to physicochemical property comparisons (Evidence Items 1 and 5), structural and class-level inferences (Evidence Items 2–4), and database annotation status (Evidence Item 6). No direct head-to-head biological comparison data exist for this compound versus any analog. Prospective users should weigh this evidence gap carefully when prioritizing this compound for procurement or screening, and are advised to request up-to-date vendor certificates of analysis (purity, identity by NMR/HPLC) as minimum quality assurance.

Data availability Evidence quality Procurement risk

Evidence-Aligned Application Scenarios for 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034361-35-6)


Focused Kinase Inhibitor Library Design Requiring Ortho-Fluoro Benzyl Sulfonyl Pharmacophore Diversity

Medicinal chemistry teams constructing focused kinase inhibitor libraries can justify procurement of CAS 2034361-35-6 as a source of ortho-fluoro benzyl sulfonyl pharmacophore diversity. The ortho-fluorine creates a unique electrostatic and steric environment distinct from the para-fluoro and non-fluorinated benzyl sulfonyl analogs commonly represented in commercial libraries. As discussed in the pyrrolidine drug discovery review by Petri et al. (2021), the introduction of chiral pyrrolidine scaffolds with specific sulfonyl substituents has been shown to promote selectivity towards CK1 receptor isoforms [1]. The compound's drug-like physicochemical profile (MW 337.4, cLogP ~2.01, tPSA 79 Ų, zero HBD, four HBA, RO5-compliant) makes it a suitable addition to lead-like screening collections [2]. The documented absence of prior biological annotation further supports its use in unbiased phenotypic screening where novelty is prioritized [2].

Structure-Activity Relationship (SAR) Studies Exploring Pyrrolidine N-Sulfonyl Substituent Effects

The compound serves as a defined SAR probe for systematically investigating how the 2-fluorobenzyl sulfonyl group modulates biological activity relative to alkyl sulfonyl (e.g., isopropyl, CAS 2034298-00-3), heteroaryl sulfonyl (e.g., 5-chlorothiophene, CAS 2034572-48-8), and differently substituted aryl sulfonyl analogs. The patent family represented by US8962641B2 establishes that the pyrimidine-substituted pyrrolidine scaffold is a privileged chemotype for kinase modulation, and the specific combination of 4-oxy pyrimidine attachment with ortho-fluoro benzyl sulfonyl in CAS 2034361-35-6 represents a structurally distinct combination within this patent space [3]. Procurement of the compound alongside its closest analogs enables matched-pair SAR analysis to deconvolute the contributions of fluorine position, benzyl flexibility, and pyrimidine regiochemistry to target engagement.

Computational Chemistry and Docking Studies Leveraging Defined Physicochemical Parameters

The availability of high-quality computed physicochemical parameters for CAS 2034361-35-6 from the ZINC15 database—including cLogP (2.01), tPSA (79 Ų), molecular weight (337.4), rotatable bond count (5), hydrogen bond donor count (0), hydrogen bond acceptor count (4), and fraction sp³ (0.20)—enables its use as a well-characterized input for virtual screening, molecular docking, and pharmacophore modeling campaigns [2]. These parameters place the compound within favorable drug-like chemical space and provide a benchmark for comparing docking scores and predicted binding poses against analogs with divergent properties (e.g., the isopropyl analog with MW 271.34) [2]. The existence of a defined SMILES string and InChI Key (MEKKPIRVFJXDPG-UHFFFAOYSA-N) ensures unambiguous cheminformatics registration and data management [1].

Chemical Probe Development for Understudied Kinase Targets (Dark Kinome)

The compound's verified lack of prior biological annotation—confirmed by ZINC, ChEMBL, and PubMed—positions it as a candidate for chemical probe development targeting understudied kinases ('dark kinome') [2]. The pyrrolidine-sulfonyl-pyrimidine scaffold has established precedence as a kinase-directed chemotype in the patent literature [3], yet this specific compound has not been profiled, offering an opportunity for novel target deconvolution. Researchers should note, however, that all biological activity for this compound remains uncharacterized, and a comprehensive in vitro profiling campaign (kinase panel screening, cellular target engagement assays) would be required to establish its utility as a quality chemical probe. Vendor certificate of analysis confirming identity and purity (typically ≥95% by HPLC for research-grade material) should be obtained prior to initiating biological studies.

Quote Request

Request a Quote for 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.